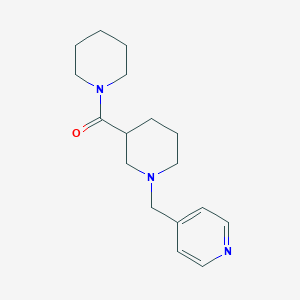![molecular formula C20H32N2O3 B247443 4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine, also known as F 13640, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective antagonist of the dopamine D1-like receptor family, which includes D1 and D5 receptors. The compound has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of F 13640 involves its binding to the dopamine D1-like receptor family, which results in the inhibition of receptor signaling. This leads to a decrease in the activity of dopamine neurons, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
F 13640 has been shown to have a variety of biochemical and physiological effects in animal models. These include a decrease in locomotor activity, a decrease in the reinforcing effects of drugs of abuse, and an improvement in cognitive function. The compound has also been shown to have potential applications in the treatment of Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using F 13640 in lab experiments is its high potency and selectivity for dopamine D1-like receptors. This makes it a valuable tool for studying the function and pharmacology of these receptors. However, one limitation of the compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving F 13640. One potential area of study is the development of new compounds that are more selective or have longer half-lives than F 13640. Another area of research is the use of F 13640 in combination with other compounds to study the interactions between different neurotransmitter systems. Finally, F 13640 could be used in clinical trials to investigate its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of F 13640 involves several steps, starting with the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of acetic acid. The resulting intermediate is then reacted with 2,6-dimethylmorpholine and a suitable acid catalyst to yield the final product. The synthesis of F 13640 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
F 13640 has been used extensively in scientific research to study the function and pharmacology of dopamine D1-like receptors. The compound has been shown to be a potent and selective antagonist of these receptors, which are involved in a variety of physiological processes, including motor control, reward, and cognitive function.
Eigenschaften
Molekularformel |
C20H32N2O3 |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
4-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H32N2O3/c1-15-12-22(13-16(2)25-15)18-8-10-21(11-9-18)14-17-6-5-7-19(23-3)20(17)24-4/h5-7,15-16,18H,8-14H2,1-4H3 |
InChI-Schlüssel |
CNJDQQJIVOHZAX-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Kanonische SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[1-(3-Phenylpropyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247361.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(2-Methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247381.png)

![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)